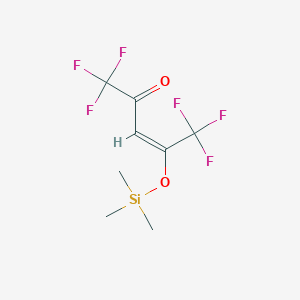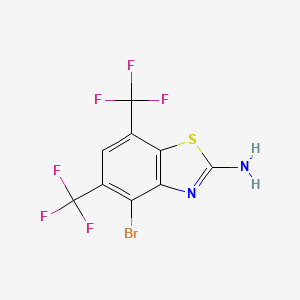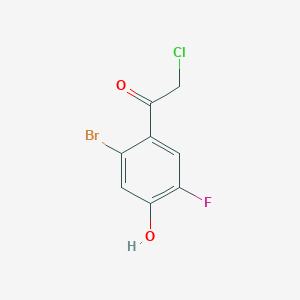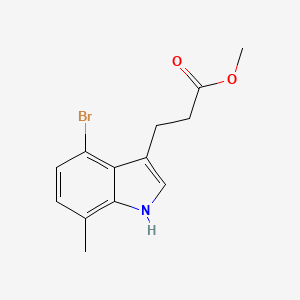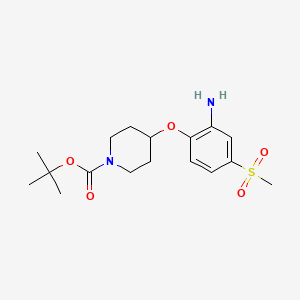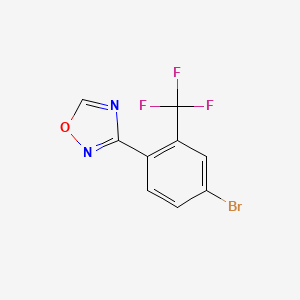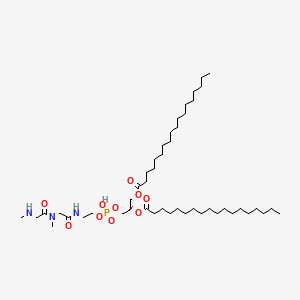
DSPE-Polysarcosine100
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DSPE-Polysarcosine100: is an amine-functionalized hydrophilic polymer. It is a polysarcosine-labeled form of 1,2-distearoyl-rac-glycero-3-phosphoethanolamine (DSPE). Polysarcosines have been used as alternatives to polyethylene glycol (PEG) in lipid nanoparticles and to reduce the immunogenicity of administered proteins in vivo .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of DSPE-Polysarcosine100 involves the conjugation of polysarcosine to DSPE. The process typically includes the following steps:
Activation of DSPE: DSPE is activated using a coupling agent such as N-hydroxysuccinimide (NHS) in the presence of a carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Conjugation with Polysarcosine: The activated DSPE is then reacted with polysarcosine under controlled conditions to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of DSPE and polysarcosine.
Purification: The product is purified using techniques such as chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and purity of the final product.
化学反応の分析
Types of Reactions: DSPE-Polysarcosine100 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and hydroxyl groups.
Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.
Substitution: Nucleophilic substitution reactions can take place at the amine and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxides, while reduction may produce alcohols or amines .
科学的研究の応用
DSPE-Polysarcosine100 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the development of lipid nanoparticles for drug delivery systems.
Medicine: Utilized in the formulation of therapeutic proteins and mRNA delivery systems to reduce immunogenicity.
Industry: Applied in the production of biocompatible materials and coatings.
作用機序
The mechanism of action of DSPE-Polysarcosine100 involves its interaction with biological membranes and proteins. The polysarcosine moiety provides stealth properties, reducing recognition by the immune system. This enhances the stability and circulation time of lipid nanoparticles and therapeutic proteins. The DSPE component facilitates the incorporation of the compound into lipid bilayers, aiding in the delivery of therapeutic agents .
類似化合物との比較
DSPE-Polyethylene Glycol (PEG): Similar to DSPE-Polysarcosine100 but uses polyethylene glycol instead of polysarcosine.
DSPE-Polyglutamic Acid: Another variant where polyglutamic acid is conjugated to DSPE.
DSPE-Polylysine: Uses polylysine as the conjugated polymer.
Uniqueness: this compound is unique due to its polysarcosine moiety, which provides better protein resistance, lower immunogenicity, and improved biocompatibility compared to polyethylene glycol and other polymers .
特性
分子式 |
C47H92N3O10P |
|---|---|
分子量 |
890.2 g/mol |
IUPAC名 |
[(2R)-3-[hydroxy-[2-[[2-[methyl-[2-(methylamino)acetyl]amino]acetyl]amino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C47H92N3O10P/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-46(53)57-41-43(42-59-61(55,56)58-38-37-49-44(51)40-50(4)45(52)39-48-3)60-47(54)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h43,48H,5-42H2,1-4H3,(H,49,51)(H,55,56)/t43-/m1/s1 |
InChIキー |
SJXXROIFDXIGDI-VZUYHUTRSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CN(C)C(=O)CNC)OC(=O)CCCCCCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CN(C)C(=O)CNC)OC(=O)CCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{1-[3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B13717263.png)
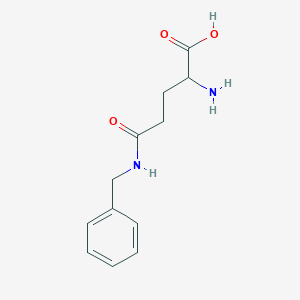
![3-({[2-(4-Methylphenyl)vinyl]sulfonyl}amino)propanoic acid](/img/structure/B13717275.png)
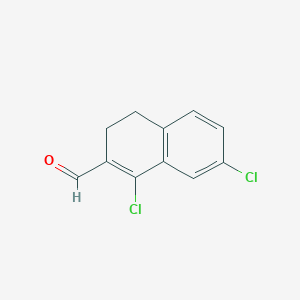
![5-Nitro-3-(2-pyridyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-ol](/img/structure/B13717290.png)

![1-Cyclobutyl-4-[(trimethylsilyl)ethynyl]pyrazole](/img/structure/B13717296.png)
